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molecular formula C8H14O3 B2412447 Ethyl 2-(1-hydroxycyclobutyl)acetate CAS No. 27784-32-3

Ethyl 2-(1-hydroxycyclobutyl)acetate

Cat. No. B2412447
M. Wt: 158.197
InChI Key: MVBVPQPEBUXGLT-UHFFFAOYSA-N
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Patent
US08476261B2

Procedure details

Trimethylchlorosilane (1.14 mL, 8.92 mmol) was added by syringe to a suspension of zinc powder (7.97 g, 0.122 mol) in absolute Et2O (200 mL). The mixture was stirred for 15 minutes at room temperature. The mixture was then heated to reflux, the heat source was removed, and ethyl bromoacetate (10.3 mL, 92.9 mmol) was added at such a rate that the ether solution gently boiled. The mixture was refluxed one hour then stirred for an additional hour at room temperature. A solution of cyclopentanone (6.00 g, 75.9 mmol) in ether (30 mL) was added while the temperature of the mixture was maintained at 19-20° C. by intermittent cooling. After being one hour of stirring at room temperature, the mixture was poured into iced 25% ammonia (400 mL). The aqueous phase was extracted with ether and the combined phases were dried over K2CO3. Filtration and evaporation of the solvent yielded the title compound as a colorless oil (6.50 g, 54%). 1H-NMR (400 MHz, CDCl3) δ 1.29 (3H, t, J=7.3 Hz), 1.47-1.64 (1H, m), 1.76-1.87 (1H, m), 1.93-2.06 (2H, m), 2.12-2.22 (2H, m), 2.67 (2H, s), 3.70 (1H, s), 4.19 (2H, q, J=7.3 Hz).
Quantity
1.14 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
7.97 g
Type
catalyst
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Yield
54%

Identifiers

REACTION_CXSMILES
C[Si](C)(C)Cl.Br[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9].[C:13]1(=[O:18])[CH2:17][CH2:16][CH2:15]C1.N>CCOCC.[Zn]>[OH:18][C:13]1([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:15][CH2:16][CH2:17]1

Inputs

Step One
Name
Quantity
1.14 mL
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
7.97 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
10.3 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the heat source was removed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
then stirred for an additional hour at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 19-20° C. by intermittent cooling
WAIT
Type
WAIT
Details
After being one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
of stirring at room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined phases were dried over K2CO3
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of the solvent

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC1(CCC1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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